N-(4-ethylphenyl)-4-(morpholin-4-ylmethyl)benzamide
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Overview
Description
N-(4-ethylphenyl)-4-(morpholin-4-ylmethyl)benzamide is an organic compound that belongs to the class of benzamides It is characterized by the presence of a benzamide core substituted with a 4-ethylphenyl group and a morpholin-4-ylmethyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-ethylphenyl)-4-(morpholin-4-ylmethyl)benzamide typically involves the following steps:
Formation of the Benzamide Core: The benzamide core can be synthesized by reacting 4-ethylbenzoic acid with thionyl chloride to form 4-ethylbenzoyl chloride. This intermediate is then reacted with an amine, such as morpholine, to form the benzamide core.
Substitution Reaction: The benzamide core is then subjected to a substitution reaction with 4-(morpholin-4-ylmethyl)benzyl chloride to introduce the morpholin-4-ylmethyl group.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
N-(4-ethylphenyl)-4-(morpholin-4-ylmethyl)benzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions with various nucleophiles to form substituted products.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products
Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.
Reduction: Reduced derivatives with hydrogenated functional groups.
Substitution: Substituted products with various functional groups replacing the original substituents.
Scientific Research Applications
N-(4-ethylphenyl)-4-(morpholin-4-ylmethyl)benzamide has several scientific research applications, including:
Medicinal Chemistry: The compound is studied for its potential as a pharmacological agent due to its ability to interact with biological targets.
Materials Science: It is explored for its use in the development of advanced materials with specific properties.
Biological Studies: The compound is used in biological assays to study its effects on cellular processes and pathways.
Mechanism of Action
The mechanism of action of N-(4-ethylphenyl)-4-(morpholin-4-ylmethyl)benzamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and influencing various biological pathways. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
N-(4-methylphenyl)-4-(morpholin-4-ylmethyl)benzamide: Similar structure with a methyl group instead of an ethyl group.
N-(4-chlorophenyl)-4-(morpholin-4-ylmethyl)benzamide: Similar structure with a chlorine atom instead of an ethyl group.
N-(4-ethylphenyl)-4-(piperidin-4-ylmethyl)benzamide: Similar structure with a piperidine ring instead of a morpholine ring.
Uniqueness
N-(4-ethylphenyl)-4-(morpholin-4-ylmethyl)benzamide is unique due to the presence of both the 4-ethylphenyl and morpholin-4-ylmethyl groups, which confer specific chemical and biological properties. These structural features can influence the compound’s reactivity, binding affinity, and overall pharmacological profile.
Properties
IUPAC Name |
N-(4-ethylphenyl)-4-(morpholin-4-ylmethyl)benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24N2O2/c1-2-16-5-9-19(10-6-16)21-20(23)18-7-3-17(4-8-18)15-22-11-13-24-14-12-22/h3-10H,2,11-15H2,1H3,(H,21,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MHXRRDLUQIXDQY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)NC(=O)C2=CC=C(C=C2)CN3CCOCC3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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